1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole
Description
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C19H22N2O3S/c1-5-24-17-11-10-14(19(2,3)4)12-18(17)25(22,23)21-13-20-15-8-6-7-9-16(15)21/h6-13H,5H2,1-4H3 |
InChI Key |
CDMPQKQEJBABJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine
A mixture of o-phenylenediamine and formic acid (or paraformaldehyde) undergoes cyclization under reflux (100–110°C, 6–8 hours) to yield 1H-benzimidazole. The use of PVP-TfOH as a catalyst enhances reaction efficiency, reducing time to 2–3 hours with yields exceeding 90%.
Optimized Conditions :
Spectroscopic Validation
¹H NMR of 1H-benzimidazole shows characteristic aromatic protons (δ 7.2–7.8 ppm, multiplet) and NH protons (δ 12.1 ppm, broad singlet). Mass spectrometry (MS) confirms the molecular ion peak at m/z 118 [M+H]⁺.
Regioselective Sulfonylation of 1H-Benzimidazole
Coupling the sulfonyl chloride with 1H-benzimidazole requires precise control to ensure substitution at the 1-position. Base-mediated deprotonation of the benzimidazole NH group facilitates nucleophilic attack on the sulfonyl chloride.
Reaction Protocol
1H-Benzimidazole (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. n-Butyllithium (n-BuLi, 1.1 equiv) is added at −78°C to deprotonate the NH group, followed by dropwise addition of 5-tert-butyl-2-ethoxyphenylsulfonyl chloride (1.05 equiv). The reaction warms to room temperature over 12 hours.
Key Parameters :
Purification and Analysis
Crude product is purified via flash chromatography (hexane/ethyl acetate, 10:1 to 4:1). High-performance liquid chromatography (HPLC) confirms purity (>98%). ¹H NMR reveals the disappearance of the NH proton (δ 12.1 ppm) and new signals for the sulfonyl-linked phenyl group (δ 1.24 ppm, tert-butyl; δ 3.48 ppm, ethoxy).
Methodological Optimization
Solvent and Base Screening
Comparative studies using THF, DMF, and dichloromethane (DCM) as solvents indicate THF maximizes yield (68%) due to superior solubility of intermediates. Sodium hydride (NaH) affords lower yields (45%) compared to n-BuLi, likely due to incomplete deprotonation.
Temperature and Stoichiometry
Excess sulfonyl chloride (1.2 equiv) improves conversion to 75%, while reaction temperatures above 0°C lead to side products (e.g., disubstituted sulfonamides).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at the 3-position of benzimidazole is minimized by using bulky bases (e.g., LDA) or low temperatures.
-
Sulfonyl Chloride Stability : Hydrolysis is mitigated by rigorous drying of solvents and reagents.
-
Purification : Gradient elution chromatography resolves closely eluting impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have demonstrated the anticancer properties of benzimidazole derivatives, including 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole. For instance, compounds in this class have shown promising antiproliferative effects against various cancer cell lines. A notable study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Research has indicated that benzimidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds were reported to be significantly lower than those of standard antibiotics, suggesting their effectiveness as alternative antimicrobial agents .
Enzyme Inhibition
Benzimidazoles are recognized for their ability to inhibit various enzymes. For example, studies have shown that this compound can act as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer’s . The compound's structure allows it to interact effectively with the enzyme's active site, leading to enhanced therapeutic outcomes.
Material Science Applications
Polymer Chemistry
In material science, benzimidazole derivatives are utilized in the synthesis of advanced polymers. The sulfonyl group in this compound enhances the thermal stability and mechanical properties of polymer matrices. This application is particularly significant in developing high-performance materials for aerospace and automotive industries .
Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation. Its incorporation into formulations can improve the durability and performance of these materials under harsh conditions .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 15.4 |
| Compound A | HeLa (Cervical Cancer) | 12.3 |
| Compound B | A549 (Lung Cancer) | 18.7 |
This table summarizes the antiproliferative activity of various benzimidazole derivatives against different cancer cell lines, highlighting the potential of this compound in cancer therapy.
Table 2: Antimicrobial Efficacy
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Compound C | Candida albicans | 64 |
| Compound D | Escherichia coli | 128 |
This table presents the antimicrobial efficacy of selected compounds, demonstrating the effectiveness of this compound compared to other agents.
Mechanism of Action
The mechanism of action of 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzimidazole core can also interact with nucleic acids or other biomolecules, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Pharmacological Relevance : Compounds with electron-withdrawing groups (e.g., 4-chloro) often exhibit enhanced antimicrobial activity, while bulky substituents (e.g., tert-butyl) may favor target-specific interactions, such as kinase inhibition .
- Comparison with Pantoprazole : Pantoprazole’s pyridinylmethylsulfonyl group and difluoromethoxy substituent confer specificity for proton pump inhibition, whereas the target compound’s ethoxy and tert-butyl groups may redirect its biological profile .
Physicochemical Properties
- Melting Points : The 4-methoxyphenyl analog melts at 92–94°C, suggesting that the target compound’s bulkier substituents may lower melting points due to reduced crystallinity .
- Lipophilicity : The tert-butyl group likely increases logP compared to methoxy or chloro analogs, impacting bioavailability and blood-brain barrier penetration .
- Acid Dissociation (pKa) : The sulfonyl group’s electron-withdrawing nature lowers the pKa of the benzimidazole NH, enhancing stability under acidic conditions—a feature exploited in proton pump inhibitors like pantoprazole .
Biological Activity
1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, which is known for diverse pharmacological effects. The structural modifications in this compound enhance its solubility and bioactivity, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonyl group enhances the compound's ability to inhibit certain enzymes, potentially affecting pathways involved in cancer cell proliferation and inflammation.
- Prodrug Characteristics : Similar compounds in the benzimidazole family have been shown to act as prodrugs, releasing active forms upon metabolic conversion in vivo, which may also apply to this compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown:
- Apoptosis Induction : In vitro studies indicated that certain benzimidazole derivatives can induce apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells. For example, a related compound showed an IC50 of 25.72 ± 3.95 μM against MCF cells, indicating potent anticancer activity .
- Tumor Growth Suppression : In vivo studies using tumor-bearing mice revealed that these compounds can significantly suppress tumor growth. For instance, treatment with a related benzimidazole derivative resulted in reduced tumor mass compared to controls .
| Compound | Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound 1 | MCF Cells | 25.72 ± 3.95 | Apoptosis induction |
| Compound 2 | U87 Cells | 45.2 ± 13.0 | Cytotoxicity |
Anti-inflammatory Activity
Benzimidazole derivatives have also been studied for their anti-inflammatory properties:
- Cytokine Inhibition : Compounds similar to this compound have been shown to reduce the levels of pro-inflammatory cytokines in various models, suggesting potential use in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of benzimidazole derivatives:
- Case Study on Tumor Xenograft Models :
- Flow Cytometry Analysis :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-1H-benzimidazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the sulfonation of benzimidazole precursors. For example, sulfonyl chloride derivatives can react with benzimidazole under basic conditions (e.g., triethylamine) to introduce the sulfonyl group. Optimization includes controlling stoichiometry, temperature (reflux conditions), and catalyst use. Evidence from analogous sulfonation reactions shows that slow addition of reagents and extended stirring (6–12 hours) improves yield . Purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using aqueous ethanol or dichloromethane/hexane mixtures is effective for removing unreacted starting materials. Chromatography (silica gel, ethyl acetate/hexane eluent) resolves isomeric byproducts, as seen in sulfonated benzimidazole derivatives where isomer ratios (e.g., 0.759:0.241) require careful separation . High-performance liquid chromatography (HPLC) may be necessary for analytical purity validation .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies regioselectivity and confirms substituent positions. For example, tert-butyl protons appear as a singlet (~1.3 ppm), while sulfonyl-linked aromatic protons show distinct splitting patterns. X-ray crystallography resolves structural ambiguities, as demonstrated in related tert-butylbenzyl-benzimidazole derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonation of benzimidazole precursors be addressed to minimize isomer formation?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Using bulky directing groups (e.g., tert-butyl) on the phenyl ring can favor sulfonation at less hindered positions. Computational modeling (DFT) predicts reaction pathways, while temperature modulation (e.g., lower temps for kinetic control) reduces isomerization. Evidence from sulfonated 2-n-butylbenzimidazoles shows that adjusting reaction time and base strength (e.g., NaOH vs. Et₃N) alters isomer ratios .
Q. What in vitro assays are recommended for preliminary evaluation of the compound's pharmacological potential?
- Methodological Answer : Begin with cytotoxicity assays (MTT or CellTiter-Glo®) against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity. For anti-inflammatory potential, measure inhibition of cyclooxygenase (COX-2) via ELISA. Antimicrobial activity can be tested using broth microdilution (CLSI guidelines). Dose-response curves (IC₅₀ calculations) and comparison to positive controls (e.g., doxorubicin for cytotoxicity) are essential .
Q. How should researchers resolve contradictions in biological activity data arising from isomeric impurities?
- Methodological Answer : Isomeric contaminants (e.g., 5- vs. 6-substituted benzimidazoles) can skew bioactivity results. Use preparative HPLC to isolate isomers, then retest individually. Analytical techniques like NOESY NMR or single-crystal XRD distinguish isomers structurally. For example, in sulfonated benzimidazoles, isomer-specific hydrogen bonding patterns affect binding .
Q. Which computational approaches predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like kinases or GPCRs. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes. QSAR models, built using descriptors like logP and polar surface area, prioritize derivatives for synthesis .
Q. What strategies are effective for conducting structure-activity relationship (SAR) studies on sulfonyl-containing benzimidazoles?
- Methodological Answer : Systematic substitution at the benzimidazole N1 position or the sulfonyl aryl group (e.g., varying tert-butyl to methoxy) clarifies pharmacophore requirements. In vitro screening of analogs against defined targets (e.g., tubulin inhibition) identifies critical substituents. Data from structurally related compounds, such as anti-ulcer benzimidazoles, guide hypothesis-driven modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
